molecular formula C13H19NO3 B2595787 N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219913-63-9

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2595787
CAS No.: 1219913-63-9
M. Wt: 237.299
InChI Key: IHRZFOMCNBKOBS-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic furan-carboxamide derivative of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not yet widely published in the scientific literature, its molecular structure incorporates key pharmacophoric elements that are prevalent in compounds with significant research applications. The furan-3-carboxamide core is a recognized scaffold in the development of bioactive molecules. For instance, structurally related 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of furan-based compounds in antiviral research . Furthermore, carboxamide-functionalized thiophene and furan derivatives are frequently explored for their diverse pharmacological properties, serving as key intermediates in developing molecules for various therapeutic areas . The unique structure of this compound, which combines a furan ring with a carboxamide linker and a hydroxycyclopentyl moiety, makes it a valuable chemical intermediate for structure-activity relationship (SAR) studies, library synthesis, and screening campaigns. It is well-suited for researchers investigating new modulators of enzymatic activity or exploring novel chemical space in agrochemical and material science applications. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-7-11(10(2)17-9)12(15)14-8-13(16)5-3-4-6-13/h7,16H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRZFOMCNBKOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the furan ring: The furan ring can be synthesized through cyclization reactions involving 1,4-dicarbonyl compounds.

    Formation of the carboxamide group: This can be achieved through amidation reactions using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The furan ring may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparative analysis with analogous molecules is essential. Below is a detailed comparison based on structural, synthetic, and functional attributes:

Structural Analogues
Compound Name Key Structural Features Functional Group Differences Reference
N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide Furan-3-carboxamide core, cyclopentanol-derived side chain Hydroxyl group on cyclopentane, methyl groups on furan N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane ring, 4-methoxyphenoxy substituent, diethylamide Cyclopropane vs. cyclopentane; ether vs. hydroxyl

Key Observations :

  • Cyclopropane vs.
  • Functional Groups: The hydroxyl group in the target compound may improve solubility in polar solvents, whereas the methoxyphenoxy group in the analogue could enhance lipophilicity and membrane permeability .
Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, the lumping strategy () provides a framework for predicting its behavior. Compounds with similar backbones (e.g., furan carboxamides) often exhibit:

  • Moderate logP values (2.5–3.5), suggesting balanced solubility and permeability.
  • Metabolic susceptibility at the furan ring or amide bond, necessitating structural optimization for drug development .
Bioactivity Comparisons
  • Cyclopropane-containing analogue : Likely targets enzymes or receptors sensitive to strained hydrocarbon systems (e.g., prostaglandin synthases) .
  • Target compound : The hydroxyl group may facilitate hydrogen bonding with targets like kinases or GPCRs, though empirical validation is required.

Notes on Evidence Limitations

  • The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogues and theoretical frameworks (e.g., lumping strategies).

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that exhibits potential biological activities relevant to medicinal chemistry. Its unique structure combines a furan ring and a cyclopentyl functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3C_{12}H_{17}NO_3. The presence of the carboxamide functional group classifies it as an amide, while the furan ring is known for its reactivity in various chemical transformations.

Key Structural Features:

  • Furan Ring: Contributes to reactivity and potential interactions with biological targets.
  • Cyclopentyl Group: May influence pharmacokinetics and bioavailability.
  • Hydroxymethyl Group: Potentially enhances solubility and interaction with biological molecules.

Preliminary studies suggest that this compound may interact with specific protein targets in the body. The following mechanisms have been proposed based on structural analogs:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential modulation of receptors associated with neurotransmission or inflammation.
  • Antioxidant Activity: Compounds with furan rings often exhibit antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

Therapeutic Area Potential Activity
Cancer TreatmentInhibition of tumor cell proliferation
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatoryReduction of inflammatory markers
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Properties:
    • A study demonstrated that derivatives of furan compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be effective against specific cancers.
  • Neuroprotective Effects:
    • Research has indicated that similar compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

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